molecular formula C27H30N2O8 B11038490 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11038490
M. Wt: 510.5 g/mol
InChI Key: KMEXRKJFMMIKQV-ZNTNEXAZSA-N
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Description

4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, hydroxy, and benzodioxole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolidinyl ethyl group: This step might involve the reaction of pyrrolidine with an appropriate alkylating agent.

    Introduction of the benzodioxole moiety: This could be achieved through a condensation reaction with a benzodioxole derivative.

    Attachment of the dimethoxybenzoyl group: This step may involve an esterification or acylation reaction.

    Final assembly and cyclization: The final step might involve cyclization to form the dihydropyrrolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups suggests it could form hydrogen bonds, participate in hydrophobic interactions, or undergo redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(6-methoxy-1,3-benzodioxol-4-yl)-1-[2-(1-pyrrolidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(8-methoxy-1,3-benzodioxol-6-yl)-1-[2-(1-pyrrolidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE may confer distinct chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H30N2O8

Molecular Weight

510.5 g/mol

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H30N2O8/c1-33-18-7-6-16(12-19(18)34-2)24(30)22-23(17-13-20(35-3)26-21(14-17)36-15-37-26)29(27(32)25(22)31)11-10-28-8-4-5-9-28/h6-7,12-14,23,30H,4-5,8-11,15H2,1-3H3/b24-22+

InChI Key

KMEXRKJFMMIKQV-ZNTNEXAZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C(=C4)OC)OCO5)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C(=C4)OC)OCO5)O)OC

Origin of Product

United States

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